![molecular formula C16H21N3O3S B2782814 2-{8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}-N-[(thiophen-2-yl)methyl]acetamide CAS No. 731008-67-6](/img/structure/B2782814.png)
2-{8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}-N-[(thiophen-2-yl)methyl]acetamide
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Overview
Description
2-{8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}-N-[(thiophen-2-yl)methyl]acetamide is a useful research compound. Its molecular formula is C16H21N3O3S and its molecular weight is 335.42. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the Receptor-interacting protein kinase 1 (RIPK1) . RIPK1 is a crucial protein involved in necroptosis, a form of programmed cell death that has been implicated as a key driver in various inflammatory diseases .
Mode of Action
The compound acts as a potent inhibitor of RIPK1 . It binds to RIPK1 and inhibits its kinase activity, thereby blocking the activation of the necroptosis pathway . This inhibition of RIPK1 can prevent cell death and reduce inflammation, showing therapeutic potential in many human diseases .
Biochemical Pathways
The compound affects the necroptosis pathway, which is a form of programmed cell death . By inhibiting RIPK1, the compound prevents the activation of this pathway, reducing cell death and inflammation .
Pharmacokinetics
The compound’s potency against ripk1, with an ic50 value of 92 nm, suggests that it may have good bioavailability .
Result of Action
The compound exhibits significant anti-necroptotic effects in a necroptosis model in U937 cells . This suggests that the compound can effectively inhibit cell death and reduce inflammation in this cellular context .
Biological Activity
The compound 2-{8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}-N-[(thiophen-2-yl)methyl]acetamide is a novel synthetic molecule with potential biological activity. This article delves into its chemical properties, biological activities, and relevant research findings, highlighting its significance in medicinal chemistry.
Chemical Information
- IUPAC Name : this compound
- Molecular Formula : C11H16N2O4
- Molecular Weight : 240.26 g/mol
- CAS Number : 851170-87-1
- Appearance : Powder
- Storage Temperature : Room Temperature
Research indicates that compounds with spirocyclic structures can exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The specific mechanisms of action for this compound are still under investigation but may involve:
- Inhibition of Enzyme Activity : Potential inhibition of key enzymes involved in metabolic pathways.
- Modulation of Receptor Activity : Interaction with neurotransmitter receptors or other cellular targets.
Antimicrobial Activity
A study assessing the antimicrobial properties of similar diazaspiro compounds showed promising results against various bacterial strains. For instance, compounds with similar structural features demonstrated significant inhibition of bacterial growth at concentrations as low as 50 μM.
Anticancer Properties
Preliminary studies suggest that the compound may induce apoptosis in cancer cell lines. The mechanism appears to be linked to the activation of caspases and the disruption of mitochondrial membrane potential.
Table 1: Summary of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Antimicrobial | Inhibition of bacterial growth | |
Anticancer | Induction of apoptosis | |
Enzyme Inhibition | Potential inhibition observed |
Case Study Example
A recent dissertation explored the synthesis and biological evaluation of related diazaspiro compounds. Results indicated that derivatives exhibited significant activity against pathogenic bacteria and showed low cytotoxicity in normal cell lines, suggesting a favorable therapeutic index.
Safety and Handling
The compound is classified with certain hazard statements indicating potential health risks:
- Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
Proper laboratory safety protocols should be followed when handling this compound to mitigate risks.
Scientific Research Applications
Medicinal Chemistry Applications
Synthetic Methodologies
The synthesis of 2-{8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}-N-[(thiophen-2-yl)methyl]acetamide involves several key steps:
- Formation of the Spiro Framework :
- The initial step typically involves the construction of the spirocyclic core through cyclization reactions that can be catalyzed by various reagents.
- Acetamide Functionalization :
Case Study 1: Anticonvulsant Activity Assessment
A recent study evaluated various derivatives of acetamides for their anticonvulsant properties using animal models. The study highlighted that certain substitutions at the nitrogen atom significantly improved efficacy compared to traditional antiepileptic drugs .
Case Study 2: Structure-Activity Relationship Analysis
Research focusing on the structure-activity relationship (SAR) of similar compounds demonstrated that electron-withdrawing groups at specific positions enhanced biological activity, providing insights into optimizing compounds for desired therapeutic effects .
Properties
IUPAC Name |
2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(thiophen-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3S/c1-11-4-6-16(7-5-11)14(21)19(15(22)18-16)10-13(20)17-9-12-3-2-8-23-12/h2-3,8,11H,4-7,9-10H2,1H3,(H,17,20)(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBAGSDNZVTWIJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CC1)C(=O)N(C(=O)N2)CC(=O)NCC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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